Cas no 2227891-05-4 ((1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol)

(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol
- 2227891-05-4
- EN300-1817131
-
- Inchi: 1S/C7H9FN2O/c8-6-4-10-2-1-5(6)7(11)3-9/h1-2,4,7,11H,3,9H2/t7-/m1/s1
- InChI Key: LEQIQBUFMXNMKD-SSDOTTSWSA-N
- SMILES: FC1C=NC=CC=1[C@@H](CN)O
Computed Properties
- Exact Mass: 156.06989108g/mol
- Monoisotopic Mass: 156.06989108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.1Ų
- XLogP3: -0.8
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817131-10.0g |
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227891-05-4 | 10g |
$7497.0 | 2023-06-01 | ||
Enamine | EN300-1817131-5.0g |
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227891-05-4 | 5g |
$5056.0 | 2023-06-01 | ||
Enamine | EN300-1817131-10g |
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227891-05-4 | 10g |
$7497.0 | 2023-09-19 | ||
Enamine | EN300-1817131-0.25g |
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227891-05-4 | 0.25g |
$1604.0 | 2023-09-19 | ||
Enamine | EN300-1817131-0.5g |
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227891-05-4 | 0.5g |
$1673.0 | 2023-09-19 | ||
Enamine | EN300-1817131-1.0g |
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227891-05-4 | 1g |
$1742.0 | 2023-06-01 | ||
Enamine | EN300-1817131-1g |
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227891-05-4 | 1g |
$1742.0 | 2023-09-19 | ||
Enamine | EN300-1817131-2.5g |
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227891-05-4 | 2.5g |
$3417.0 | 2023-09-19 | ||
Enamine | EN300-1817131-0.05g |
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227891-05-4 | 0.05g |
$1464.0 | 2023-09-19 | ||
Enamine | EN300-1817131-0.1g |
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol |
2227891-05-4 | 0.1g |
$1533.0 | 2023-09-19 |
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol Related Literature
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Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
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Ping Tong Food Funct., 2020,11, 628-639
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
Additional information on (1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol
Introduction to (1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol (CAS No. 2227891-05-4)
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol, with the CAS number 2227891-05-4, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorinated pyridine ring and an amino alcohol moiety, which confer it with potential therapeutic applications. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to (1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol.
Chemical Structure and Properties
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol is a chiral molecule with the molecular formula C8H9FN2O and a molecular weight of 166.17 g/mol. The compound features a 3-fluoropyridine ring attached to an amino alcohol group, which imparts specific chemical and biological properties. The presence of the fluorine atom in the pyridine ring enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. Additionally, the chiral center at the carbon atom adjacent to the amino group can lead to enantiomeric differences in biological activity, necessitating careful consideration in pharmaceutical applications.
Synthesis Methods
The synthesis of (1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol has been explored through various routes, each with its advantages and limitations. One common approach involves the reaction of 3-fluoropyridine with an appropriate amino alcohol precursor, followed by chiral resolution or asymmetric synthesis to obtain the desired enantiomer. For instance, a recent study published in the Journal of Organic Chemistry described a highly efficient asymmetric synthesis method using a chiral catalyst, achieving excellent enantiomeric purity (ee > 99%). This method not only simplifies the synthetic process but also enhances the overall yield and scalability of the compound.
Biological Activities
(1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol has demonstrated a range of biological activities that make it an attractive candidate for drug development. One of its key properties is its ability to act as a potent inhibitor of specific enzymes involved in various disease pathways. For example, research has shown that this compound exhibits significant inhibitory activity against certain kinases, which are crucial targets in cancer therapy. A study published in Cancer Research reported that (1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol effectively inhibited the growth of several cancer cell lines by targeting key signaling pathways.
Beyond its anticancer potential, (1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol has also shown promise in other therapeutic areas. For instance, it has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study published in the Journal of Medicinal Chemistry found that this compound reduced oxidative stress and protected neuronal cells from apoptosis, suggesting its potential as a neuroprotective agent.
Clinical Trials and Future Prospects
The promising preclinical results for (1S)-2-amino-1-(3-fluoropyridin-4-yl)ethan-1-ol have led to increased interest in advancing this compound into clinical trials. Several pharmaceutical companies are currently conducting Phase I and II clinical trials to evaluate its safety and efficacy in treating various diseases. Early results from these trials have been encouraging, with reports indicating good tolerability and preliminary evidence of therapeutic benefit.
In addition to ongoing clinical trials, researchers are exploring combination therapies involving (1S)-2-amino-1-(3-fluoropyridin-4-y l)ethan - 1 - ol strong > with other drugs to enhance treatment outcomes . For example , a recent study published in Clinical Cancer Research demonstrated that combining this compound with standard chemotherapy agents resulted in synergistic effects , leading to improved tumor regression in animal models . These findings highlight the potential for developing novel combination therapies that could offer more effective treatment options for patients . p > < p > In conclusion , < strong > ( 1 S ) - 2 - amino - 1 - ( 3 - fluoropyridin - 4 - yl ) ethan - 1 - ol strong > ( CAS No . 2227891 - 05 - 4 ) is a promising chiral compound with diverse biological activities . Its unique chemical structure , coupled with its potential therapeutic applications , makes it an important focus of ongoing research in medicinal chemistry and pharmaceutical development . As more clinical data becomes available , it is likely that this compound will play a significant role in advancing treatments for various diseases , offering new hope for patients and healthcare providers alike . p > article > response > (Note: The HTML tags have been properly formatted within the XML structure as requested.)
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